4-(Bromomethyl)-2-ethyl-1,3-thiazole

Catalog No.
S14052597
CAS No.
M.F
C6H8BrNS
M. Wt
206.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Bromomethyl)-2-ethyl-1,3-thiazole

Product Name

4-(Bromomethyl)-2-ethyl-1,3-thiazole

IUPAC Name

4-(bromomethyl)-2-ethyl-1,3-thiazole

Molecular Formula

C6H8BrNS

Molecular Weight

206.11 g/mol

InChI

InChI=1S/C6H8BrNS/c1-2-6-8-5(3-7)4-9-6/h4H,2-3H2,1H3

InChI Key

JWUSMAHZPJIXPM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CS1)CBr

4-(Bromomethyl)-2-ethyl-1,3-thiazole (CAS 1476847-82-1) is a highly reactive, bifunctional heteroaromatic building block utilized extensively in medicinal chemistry and complex natural product synthesis. Featuring a highly electrophilic bromomethyl group at the 4-position and an ethyl group at the 2-position, it serves as a direct precursor for installing the 2-ethylthiazole moiety via nucleophilic substitution, N-alkylation, or Horner-Wadsworth-Emmons (HWE) olefination[1]. Its procurement value lies in providing a pre-functionalized, regiopure scaffold that bypasses the severe regioselectivity issues inherent in the direct halogenation of 2-alkyl-4-methylthiazoles, while offering a 50–70 °C reduction in required reaction temperatures compared to its chloride analogs [2].

Attempting to substitute this compound with its unhalogenated precursor, 2-ethyl-4-methylthiazole, introduces severe regioselectivity challenges during in-house bromination; radical halogenation preferentially targets the secondary alpha-protons of the 2-ethyl group rather than the desired primary 4-methyl group, leading to complex mixtures and significant yield losses[1]. Furthermore, utilizing the cheaper chloride analog, 4-(chloromethyl)-2-ethyl-1,3-thiazole, drastically reduces electrophilic reactivity. Chlorides require significantly harsher conditions (e.g., 160 °C for Arbuzov reactions) which can cause thermal degradation of sensitive intermediates[2]. Finally, substituting with a 2-methylthiazole analog alters the lipophilicity and steric profile of the final molecule, potentially disrupting critical structure-activity relationships (SAR) in pharmaceutical applications [3].

Electrophilic Reactivity in Phosphonate Synthesis (Arbuzov Reaction)

The synthesis of HWE phosphonate reagents from thiazole-based alkyl halides is highly dependent on the leaving group. Literature benchmarks for the chloride analog demonstrate that converting chloromethylthiazoles to their corresponding diethyl phosphonates requires prolonged heating at 160 °C for 6 hours[1]. In contrast, the bromomethyl derivative undergoes the Arbuzov reaction much more rapidly, typically reaching completion at 90–110 °C within 2–4 hours. This significant reduction in thermal load prevents the degradation of sensitive functional groups and improves the overall isolated yield of the phosphonate precursor.

Evidence DimensionArbuzov Reaction Temperature and Time
Target Compound Data4-(bromomethyl)thiazole derivatives: ~90–110 °C, 2–4 hours
Comparator Or Baseline4-(chloromethyl)thiazole derivatives: 160 °C, 6 hours
Quantified Difference~50–70 °C reduction in required reaction temperature
ConditionsReaction with neat triethyl phosphite

Procuring the bromide allows for significantly milder reaction conditions, reducing thermal degradation and improving throughput in multi-step syntheses.

Avoidance of Off-Target Halogenation in Precursor Processing

Synthesizing 4-(bromomethyl)-2-ethyl-1,3-thiazole in-house from 2-ethyl-4-methylthiazole via Wohl-Ziegler bromination (NBS/AIBN) is highly inefficient. The secondary alpha-protons on the 2-ethyl group are thermodynamically and kinetically favored for radical abstraction over the primary protons of the 4-methyl group[1]. Consequently, direct bromination yields predominantly the undesired 2-(1-bromoethyl)-4-methylthiazole, resulting in target yields often below 20% after difficult chromatographic separation. Procuring the pre-synthesized 4-(bromomethyl)-2-ethyl-1,3-thiazole completely bypasses this regioselectivity bottleneck, delivering >95% regiopurity out of the bottle.

Evidence DimensionRegioselectivity of radical bromination
Target Compound DataProcured material: >95% regiopurity at the 4-methyl position
Comparator Or BaselineIn-house NBS bromination of 2-ethyl-4-methylthiazole: <20% yield of the 4-bromomethyl isomer
Quantified DifferenceEliminates >80% loss to off-target ethyl-group bromination
ConditionsStandard radical bromination conditions (NBS, radical initiator, refluxing solvent)

Purchasing the regiochemically pure bromide is essential to avoid catastrophic yield losses and purification bottlenecks associated with in-house halogenation.

Lipophilicity and Steric Tuning in SAR Development

In the optimization of therapeutic candidates, such as epothilone analogs or kinase inhibitors, the substitution of a 2-methylthiazole ring with a 2-ethylthiazole ring provides a predictable increase in lipophilicity. The addition of the methylene unit in the 2-ethyl group increases the calculated LogP (cLogP) by approximately 0.4 to 0.5 units compared to the 2-methyl analog [1]. This targeted increase in lipophilicity and steric volume can significantly enhance hydrophobic interactions within target binding pockets and alter the pharmacokinetic distribution profile of the resulting drug candidate.

Evidence DimensionCalculated LogP (cLogP) contribution
Target Compound Data2-ethylthiazole moiety: +0.4 to 0.5 cLogP units (relative to methyl)
Comparator Or Baseline2-methylthiazole moiety: Baseline lipophilicity
Quantified Difference~0.5 unit increase in cLogP
ConditionsIn silico physicochemical profiling of the substituted thiazole side chain

The 2-ethyl variant is a critical procurement choice when a lead compound requires slightly higher lipophilicity or increased steric bulk for optimal target engagement.

Synthesis of Advanced Epothilone Analogs and Tubulin Inhibitors

Due to its pre-installed 2-ethyl group and highly reactive bromomethyl functionality, this compound is an efficient building block for synthesizing novel epothilone derivatives. It can be readily converted into a phosphonate ester under mild Arbuzov conditions, avoiding the 160 °C thermal degradation associated with chloride analogs, and subsequently used in Horner-Wadsworth-Emmons (HWE) olefinations to construct the macrocyclic side chain[1].

Rapid N-Alkylation in Kinase Inhibitor Library Generation

The enhanced electrophilicity of the bromomethyl group makes this compound highly suitable for the rapid N-alkylation of complex heterocyclic cores (e.g., benzimidazoles, indoles, or pyrazoles) in medicinal chemistry. Procuring the bromide ensures high-yielding coupling reactions at lower temperatures, preserving sensitive functional groups on the core scaffold [2].

Development of Lipophilic Thiazole-Containing Agrochemicals

For the development of novel crop protection agents where precise tuning of soil mobility and leaf penetration is required, the 2-ethylthiazole moiety offers a distinct +0.5 cLogP advantage over standard 2-methylthiazole derivatives. Procuring the regiopure 4-(bromomethyl) building block allows agrochemical researchers to bypass complex in-house halogenation steps and directly append this lipophilic tag to active ingredients [3].

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Exact Mass

204.95608 g/mol

Monoisotopic Mass

204.95608 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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